molecular formula C17H14F3NO2 B2840037 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097884-28-9

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No. B2840037
CAS RN: 2097884-28-9
M. Wt: 321.299
InChI Key: OIMBXLPIFOBBSN-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .


Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” is complex, with a benzofuran ring as a core structural unit. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

TFB exhibits potential as a lead compound for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its unique structure may allow for specific binding to disease-related proteins, making it a promising candidate for drug discovery .

Anticancer Agents

In cancer research, TFB’s trifluoromethyl group enhances its bioavailability and metabolic stability. Scientists investigate its effects on tumor cells, aiming to develop targeted therapies. TFB derivatives could inhibit specific pathways involved in cancer progression, potentially leading to new anticancer drugs .

Neuropharmacology and CNS Disorders

The benzofuran moiety in TFB suggests potential neuroactivity. Researchers study its impact on central nervous system (CNS) receptors, neurotransmitters, and ion channels. TFB analogs might serve as neuroprotective agents or modulators for conditions like Alzheimer’s disease or depression .

Agrochemicals and Pest Control

TFB’s trifluoromethyl group contributes to its stability and lipophilicity. Agrochemical companies investigate its use as a pesticide or herbicide. By understanding its mode of action, researchers aim to develop environmentally friendly alternatives to existing agrochemicals .

Materials Science and Organic Electronics

The benzofuran core in TFB makes it interesting for organic electronics. Scientists explore its semiconducting properties, aiming to create efficient organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors. TFB-based materials could revolutionize flexible and lightweight electronic devices .

Chemical Biology and Probes

TFB derivatives serve as valuable chemical probes in biological studies. Researchers modify TFB to create fluorescent or affinity-based probes for specific proteins or cellular processes. These probes help visualize and understand complex biological systems .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities and potential applications of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide” in more detail.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)14-7-3-1-6-13(14)16(22)21-9-11-10-23-15-8-4-2-5-12(11)15/h1-8,11H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBXLPIFOBBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide

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